Trimethylhexanol

Synthetic Lubricants Ester Base Stocks Thermal Stability

Differential procurement risk: Generic isononanol blends (e.g., CAS 27458-94-2) lack verified 3,5,5-trimethyl-1-hexanol content. Only verified Trimethylhexanol (CAS 1331-39-1) with specified isomer distribution delivers esters achieving ≥20 min at 220°C (HPDSC), enabling antioxidant-free formulations and extended drain intervals. Low metals (≤10 ppm), low ash (≤15 ppm), and high volume resistivity (≥1×10¹¹ ohm·cm) ensure reliability in critical lubricant, transformer, and compressor applications where generic substitutions risk performance failure.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 1331-39-1
Cat. No. B073689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylhexanol
CAS1331-39-1
SynonymsTRIMETHYLHEXANOL
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C)(C)O
InChIInChI=1S/C9H20O/c1-5-6-7-8(2)9(3,4)10/h8,10H,5-7H2,1-4H3
InChIKeyPQSMEVPHTJECDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylhexanol (CAS 1331-39-1): Procurement-Specification Guide for C9 Branched Primary Alcohol in Ester Synthesis and Fragrance Applications


Trimethylhexanol (CAS 1331-39-1) is a nine-carbon (C9) branched primary alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol . It exists as a commercial mixture in which 3,5,5-trimethyl-1-hexanol (CAS 3452-97-9) is the predominant isomer, distinguished by its gem-dimethyl branching and quaternary carbon center [1]. This compound serves as an industrial intermediate for the synthesis of plasticizers and high-stability synthetic esters, and is also used as a fragrance ingredient in cosmetics and household cleaning products [2].

Trimethylhexanol Procurement Risk: Why Unspecified C9 Alcohol Blends Cannot Substitute for 3,5,5-Trimethyl-1-Hexanol


The commercial product identified as 'Trimethylhexanol' (CAS 1331-39-1) is not a single molecular entity but a mixture of isomeric C9 alcohols. Its critical performance attributes—particularly in high-temperature lubricant esters—derive specifically from the 3,5,5-trimethyl-1-hexanol isomer and its unique gem-dimethyl branching architecture [1]. Generic substitutions with alternative isononanol blends lacking compositional verification (e.g., isononyl alcohol CAS 27458-94-2) may contain lower concentrations of the active 3,5,5-trimethyl isomer, leading to measurable degradation in thermal/oxidative stability and elevated metals content in downstream ester products [2]. Procurement without isomer-specific specification therefore introduces unquantified performance risk in critical ester synthesis applications.

Trimethylhexanol (CAS 1331-39-1): Head-to-Head Comparative Performance Data for Technical Procurement


Thermal/Oxidative Stability: 3,5,5-Trimethylhexanol Esters Enable Antioxidant Reduction vs. Other Branched/Linear Alcohol Esters

Synthetic esters prepared from 3,5,5-trimethyl-1-hexanol (the primary isomer of Trimethylhexanol) demonstrate thermal/oxidative stability sufficient to achieve ≥20 minutes as measured by HPDSC at 220°C, 3.445 MPa air, and 0.5 wt% dioctyl diphenyl amine [1]. This performance enables the substantial reduction or complete elimination of antioxidants in the lubricant additive package when compared to lubricants formed from 'other simple esters based on other branched and/or linear alcohols,' which require higher antioxidant loadings to achieve equivalent stability [2]. The patent further establishes that these esters exhibit 'similar or greater stability than polyol esters,' which are premium-cost synthetic base stocks typically reserved for demanding applications such as aircraft turbine oils [3].

Synthetic Lubricants Ester Base Stocks Thermal Stability Oxidative Stability

Ester Purity Profile: Low Metals, Low Ash, and Low Acidity Specifications Achievable with Trimethylhexanol Esters

Esters synthesized from 3,5,5-trimethyl-1-hexanol exhibit a quantifiably superior purity profile compared to esters produced from alternative branched alcohols via conventional esterification processes. The patent specification establishes that these esters achieve: metals content ≤10 ppm, ash content ≤15 ppm, total acid number (TAN) ≤0.05 mg KOH/g, and volume resistivity ≥1×10¹¹ ohm·cm [1]. These purity metrics are explicitly contrasted against 'other simple esters formed using a different esterification process,' positioning 3,5,5-trimethyl-1-hexanol-derived esters as a high-purity basestock option [2]. Low metals content is critical for minimizing catalyst poisoning and deposit formation in high-temperature lubricant applications; low TAN correlates with reduced corrosivity and extended oil service life; high volume resistivity is essential for electrical insulation applications such as transformer oils and compressor lubricants.

Synthetic Ester Lubricant Additives Metals Content Volume Resistivity

Compositional Definition: Trimethylhexanol Contains ~90% 3,5,5-Trimethyl-1-Hexanol vs. Isononanol Blends

The commercial material 'Trimethylhexanol' (CAS 1331-39-1) is distinguished from generic 'isononanol' by its specific isomer composition. Isononanol is a mixture of multiple C9 alcohols, in which 3,5,5-trimethyl-1-hexanol and isononyl alcohol (CAS 27458-94-2) are the primary components [1]. While the exact proportion varies by manufacturer and production process, Trimethylhexanol is understood to contain a high concentration of the 3,5,5-trimethyl isomer—typically approximately 90% or greater 3,5,5-trimethyl-1-hexanol content in commercial specifications from major producers . In contrast, generic isononanol blends may contain a significantly lower fraction of this performance-critical isomer, with the balance consisting of other C9 isomers including isononyl alcohol and various methyloctanol derivatives .

Isomer Composition Isononanol C9 Alcohol Procurement Specification

Environmental Fate: Moderate Log Pow (3.1-3.5) Indicates Limited Bioaccumulation Potential vs. Higher Log P C9-C10 Alcohols

3,5,5-Trimethylhexan-1-ol exhibits a log Pow (octanol-water partition coefficient) in the range of 3.1 to 3.5 based on calculated values . The New Zealand EPA classification database explicitly notes: 'Bioaccumulative: No' for this substance, with the log Pow range cited as supporting evidence [1]. This moderate log Pow value places the compound below typical regulatory thresholds for bioaccumulation concern (commonly log Pow ≥4.0 or BCF ≥2000) [2]. For context, linear C9-C10 alcohols exhibit higher log Pow values (e.g., 1-decanol log Pow ≈4.57), correlating with greater bioaccumulation potential; the gem-dimethyl branching in 3,5,5-trimethyl-1-hexanol reduces log Pow relative to linear alcohols of equivalent carbon number [3]. The substance carries H411 classification (Toxic to aquatic life with long lasting effects) based on acute aquatic toxicity endpoints, not bioaccumulation potential [4].

Ecotoxicity Bioaccumulation Log Pow Environmental Risk Assessment

Trimethylhexanol (CAS 1331-39-1): High-Value Application Scenarios Where Comparative Performance Data Drives Material Selection


High-Temperature Synthetic Ester Lubricants for Automotive and Industrial Applications Requiring Reduced Antioxidant Loading

Formulators developing passenger car motor oils, heavy-duty diesel oils, air compressor lubricants, and gear oils can select esters derived from Trimethylhexanol (3,5,5-trimethyl-1-hexanol) to achieve thermal/oxidative stability of ≥20 minutes at 220°C (HPDSC) while substantially reducing or eliminating antioxidant additives compared to esters from other branched or linear alcohols [1]. This stability-performance advantage directly translates to simplified additive packages, reduced formulation cost, and extended oil drain intervals in high-temperature operating environments. The documented low metals (≤10 ppm), low ash (≤15 ppm), and low TAN (≤0.05 mg KOH/g) further support use in applications sensitive to deposit formation and corrosive wear, such as modern downsized turbocharged gasoline engines and high-output diesel engines operating at elevated temperatures [2].

Cost-Effective Polyol Ester Replacement in Premium Lubricant Markets

Procurement of Trimethylhexanol enables the synthesis of ester base stocks that exhibit 'similar or greater stability than polyol esters,' the industry standard for demanding applications such as aircraft turbine oils [1]. This parity in thermal/oxidative performance at a significantly lower raw material cost positions Trimethylhexanol-derived esters as a compelling alternative in premium markets where polyol esters have traditionally dominated but cost sensitivity constrains adoption. The patent explicitly identifies this substitution opportunity for applications where 'longer drain intervals and decreased maintenance are desired,' including industrial gear oils, high-performance compressor fluids, and select automotive driveline lubricants [2].

Fragrance Ingredient in Cosmetic and Household Cleaning Products with Established Safety Profile

Trimethylhexanol (specifically the 3,5,5-trimethyl-1-hexanol isomer) is a documented fragrance ingredient used in cosmetics, fine fragrances, shampoos, toilet soaps, and household cleaners and detergents [1]. A comprehensive toxicologic and dermatologic review published in Food and Chemical Toxicology (2010) summarizes all available human health endpoint data for this material as a fragrance ingredient, confirming its suitability for use in consumer products [2]. The compound is recognized as a flavoring agent by the FDA and has been evaluated as safe for use in food by JECFA [3]. Its naturally occurring presence in black currants, crab, and strawberry guava supports its acceptance in natural- and clean-label formulations .

Electrical Insulating Fluids and High-Resistivity Lubricants

The high volume resistivity specification of ≥1×10¹¹ ohm·cm documented for esters derived from 3,5,5-trimethyl-1-hexanol supports their use in applications where electrical insulation properties are critical [1]. This includes transformer oils, switchgear lubricants, and compressor fluids for hermetically sealed systems where electrical compatibility is essential. The combination of low metals content (≤10 ppm) and high resistivity reduces the risk of electrical discharge and dielectric breakdown in these applications, providing a quantifiable performance advantage over alternative ester base stocks with inferior electrical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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